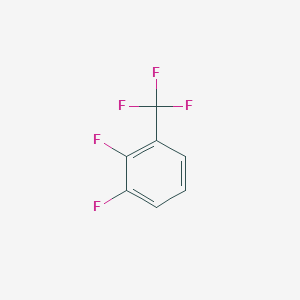

2,3-Difluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJZWDLNLMBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378875 | |

| Record name | 2,3-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-59-5 | |

| Record name | 1,2-Difluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,3-Difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzotrifluoride, a fluorinated aromatic compound, is a molecule of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the benzene ring, imparts distinct physicochemical properties that are leveraged in the design of novel molecules with tailored functionalities. Understanding the fundamental physical characteristics of this compound, such as its boiling point and density, is paramount for its effective handling, reaction optimization, and the prediction of its behavior in various systems. This guide provides an in-depth analysis of these critical properties, supported by experimental methodologies and theoretical considerations.

Core Physical Properties of this compound

The physical properties of this compound are crucial for its application in synthetic chemistry and material science. The boiling point provides insight into its volatility and the conditions required for its purification via distillation, while the density is essential for accurate measurements and reaction stoichiometry.

| Physical Property | Value | Conditions |

| Boiling Point | 115.9 °C[1][2] | at 760 mmHg |

| Density | 1.386 g/cm³[1][2] | Not specified |

It is important to note that some sources may report different values. For instance, a boiling point of 46.4°C has also been reported[3]. Such discrepancies can arise from variations in experimental conditions or the purity of the sample. The values of 115.9 °C and 1.386 g/cm³ are corroborated by multiple sources and are considered the more likely accurate figures. Predicted values for the boiling point and density are approximately 115.9 ± 35.0 °C and 1.386 ± 0.06 g/cm³, respectively[2][4].

Experimental Determination of Physical Properties

The accurate determination of boiling point and density relies on established laboratory techniques. As a Senior Application Scientist, it is crucial to not only perform these measurements but also to understand the underlying principles to ensure data integrity.

Methodology for Boiling Point Determination (Capillary Method)

The capillary method, also known as the Siwoloboff method, is a micro-scale technique suitable for determining the boiling point of small quantities of a liquid.

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from a submerged capillary tube, and when the liquid re-enters the capillary upon cooling, is observed.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of this compound is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with heating oil) to ensure uniform heating.[5][6]

-

Heating: The heating bath is gently and slowly heated.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Caption: Experimental workflow for boiling point determination using the capillary method.

Methodology for Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[8]

Principle: Density is defined as mass per unit volume. The pycnometer allows for the precise measurement of the mass of a known volume of the liquid.

Step-by-Step Protocol:

-

Clean and Dry: The pycnometer is thoroughly cleaned and dried.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Mass of Filled Pycnometer: The mass of the pycnometer filled with the liquid is measured.

-

Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Caption: Logical relationship for density determination using a pycnometer.

Conclusion

The accurate determination and understanding of the physical properties of this compound, specifically its boiling point and density, are fundamental for its successful application in research and development. This guide has provided a concise overview of these properties and detailed, field-proven methodologies for their experimental determination. By adhering to these protocols and understanding the principles behind them, researchers can ensure the quality and reliability of their work with this important fluorinated building block.

References

- 1. This compound | 64248-59-5 [chemnet.com]

- 2. This compound CAS#: 64248-59-5 [m.chemicalbook.com]

- 3. 64248-59-5 | this compound [fluoromart.com]

- 4. chembk.com [chembk.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. mt.com [mt.com]

Spectroscopic Profile of 2,3-Difluorobenzotrifluoride: An In-depth Technical Guide

Introduction

2,3-Difluorobenzotrifluoride, with the chemical formula C₇H₃F₅ and CAS number 64248-59-5, is a significant fluorinated aromatic compound. Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing unequivocal evidence of molecular structure and purity. This guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available dataset for this specific isomer, we will leverage established spectroscopic principles and comparative data from its close structural analog, 3,4-Difluorobenzotrifluoride, to provide a detailed and predictive analysis. This approach underscores the power of spectroscopic interpretation in modern chemical research and development.

Molecular Structure and Properties

-

Chemical Name: 1,2-Difluoro-3-(trifluoromethyl)benzene

-

Synonyms: this compound

-

CAS Number: 64248-59-5

-

Molecular Formula: C₇H₃F₅

-

Molecular Weight: 182.09 g/mol

-

Appearance: Colorless liquid[1]

-

Boiling Point: 107-109 °C[1]

-

Density: 1.39 g/cm³[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of this compound. The presence of five fluorine atoms leads to complex but informative spectra, particularly in ¹⁹F and ¹³C NMR, due to heteronuclear and homonuclear couplings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons, each split by neighboring protons and fluorine atoms. The chemical shifts and coupling constants can be predicted based on the electronic effects of the fluorine and trifluoromethyl substituents.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz | Assignment |

| ~ 7.2 - 7.4 | Multiplet | H-4 | |

| ~ 7.4 - 7.6 | Multiplet | H-5 | |

| ~ 7.1 - 7.3 | Multiplet | H-6 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven signals, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 150 - 155 (dd) | C-2 (C-F) |

| ~ 145 - 150 (dd) | C-3 (C-F) |

| ~ 120 - 125 (q) | C-CF₃ |

| ~ 125 - 130 | Aromatic CH |

| ~ 120 - 125 | Aromatic CH |

| ~ 115 - 120 | Aromatic CH |

| ~ 130 - 135 | C-1 (C-CF₃) |

The carbon of the CF₃ group is expected to show a quartet with a ¹JCF coupling constant of approximately 272 Hz.[2]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the local electronic environment.[3] We anticipate three signals: one for the CF₃ group and two for the aromatic fluorine atoms. The chemical shifts are referenced to CFCl₃.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

| ~ -135 to -145 | Multiplet | F-2 |

| ~ -140 to -150 | Multiplet | F-3 |

For comparison, the ¹⁹F NMR spectrum of the isomeric 3,4-Difluorobenzotrifluoride shows signals for the aromatic fluorines and the trifluoromethyl group.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (tetramethylsilane for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the molecule. The spectrum of this compound will be characterized by strong C-F stretching vibrations and absorptions typical of a substituted benzene ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1520 - 1470 | Medium | Aromatic C=C stretch |

| 1350 - 1100 | Strong | C-F stretch (CF₃ and Ar-F) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

The IR spectrum of the parent molecule, benzotrifluoride, shows strong C-F stretching bands in the 1350-1100 cm⁻¹ region, which is consistent with the predictions for the difluoro-substituted derivative.[5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a strong molecular ion peak at m/z = 182, corresponding to the molecular weight of this compound.

-

Key Fragmentation: A prominent fragment is expected at m/z = 163, resulting from the loss of a fluorine atom ([M-F]⁺). Another significant fragment would be at m/z = 113, corresponding to the loss of the CF₃ group ([M-CF₃]⁺). The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of fluorine and the trifluoromethyl radical.[6]

For comparison, the GC-MS data for the isomeric 3,4-Difluorobenzotrifluoride shows a molecular ion peak at m/z 182 and a significant fragment at m/z 163.[4]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a volatile organic solvent is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Ionization: The sample is typically ionized using electron impact (EI).

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and the expected spectroscopic data.

Caption: Overview of Spectroscopic Analysis of this compound.

References

- 1. colorado.edu [colorado.edu]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

An In-depth Technical Guide to the ¹H, ¹³C, and ¹⁹F NMR Spectra of 2,3-Difluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,3-Difluorobenzotrifluoride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as applied to this multifaceted molecule. We will explore the foundational principles governing chemical shifts and spin-spin coupling, present predicted spectral data based on established substituent effects and coupling phenomena, and provide a robust, self-validating experimental protocol for acquiring high-fidelity NMR data. The causality behind spectral patterns is explained, offering field-proven insights into the structural elucidation of complex fluorinated aromatic systems.

Introduction: The Structural Significance of Fluorinated Aromatics

Fluorinated organic compounds are of paramount importance in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1] The introduction of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties, including metabolic stability and binding affinity. This compound is a valuable synthon and a model compound for understanding complex electronic effects in polyfluorinated systems. It features five fluorine atoms with distinct chemical environments: two on the aromatic ring and three in a trifluoromethyl (-CF₃) group.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such molecules.[2] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive and informative probe into the molecular structure.[3][4] Its large chemical shift dispersion and sensitivity to the local electronic environment make ¹⁹F NMR an invaluable tool.[5][6] This guide will systematically deconstruct the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, providing a clear framework for interpretation and analysis.

To facilitate a clear discussion, the standard IUPAC numbering for the this compound molecule will be used throughout this guide.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in 2,3-Difluorobenzotrifluoride

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry, prized for its profound impact on molecular properties. This guide provides an in-depth analysis of the potent electron-withdrawing effects of the CF₃ group, using 2,3-difluorobenzotrifluoride as an advanced case study. We will dissect the fundamental principles of its inductive and resonance effects, quantify its influence using Hammett constants, and explore the synergistic electronic impact when combined with other halogen substituents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental observations and the strategic application of this unique functional group.

Introduction: The Age of Fluorine

The strategic incorporation of fluorine into organic molecules has become a transformative tool in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Judicious use of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] Among fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its exceptional electronic properties and steric profile.[3] It is one of the most powerful electron-withdrawing groups known in organic chemistry, a property that stems from the high electronegativity of its three fluorine atoms.[4] This guide will elucidate the nature of this effect and explore its manifestation in the complex environment of the this compound ring, a scaffold of increasing interest for creating highly electron-deficient aromatic systems.

The Trifluoromethyl Group: A Profile of a Potent Electron Acceptor

Fundamental Electronic Effects

The electron-withdrawing character of the CF₃ group is primarily a consequence of a strong inductive effect, with minimal contribution from resonance.

-

Inductive Effect (-I): The C-F bond is highly polarized towards fluorine, the most electronegative element. In the CF₃ group, the vector sum of three such dipoles creates an intense partial positive charge on the carbon atom. This positive pole strongly withdraws electron density from the attached aromatic ring through the sigma (σ) bond framework.[5][6] This effect is persistent and is the dominant contributor to the group's electronic character.[4]

-

Resonance and Hyperconjugation: Unlike groups with available lone pairs (e.g., -OCH₃) or pi systems (e.g., -NO₂), the CF₃ group lacks the orbitals to participate in conventional resonance donation or withdrawal.[7] A minor, opposing effect known as negative hyperconjugation (a form of resonance) can occur, where electrons from the C-F σ* antibonding orbitals overlap with the ring's π-system, but its influence is negligible compared to the powerful inductive pull.

Quantifying the Effect: Hammett Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic rings.[8][9] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing effect. The CF₃ group exhibits strongly positive σ values, confirming its potent deactivating nature.[10]

| Hammett Constant | Value | Interpretation |

| σmeta | +0.43 | Strong electron withdrawal through the inductive effect at the meta position. |

| σpara | +0.54 | Even stronger electron withdrawal at the para position, indicating the inductive effect is dominant. |

| σ⁺para | +0.612 | Extremely strong electron-withdrawing effect in reactions involving the formation of a positive charge (carbocation) that can be directly conjugated with the substituent.[10][11] |

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group.

Consequences in Electrophilic Aromatic Substitution

The strong -I effect of the CF₃ group significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus "deactivated" towards electrophilic attack.[7] When substitution does occur, it is directed to the meta position. This is because the carbocation intermediates formed during ortho and para attack are severely destabilized, as the positive charge would be placed adjacent to the already electron-deficient carbon bearing the CF₃ group. The meta intermediate, while still destabilized, avoids this direct electronic repulsion and is therefore the least unfavorable pathway.[6][12]

Case Study: this compound

The molecule this compound presents a fascinating case where the powerful inductive effect of the CF₃ group is supplemented by the electronic contributions of two additional fluorine atoms.

A Trifecta of Electron Withdrawal

The electronic landscape of this compound is shaped by the additive effects of its three substituents:

-

The CF₃ Group (at C1): As established, this group acts as the primary electron sink, exerting a powerful and far-reaching -I effect across the ring.

-

Fluorine Atoms (at C2 and C3): Individual fluorine atoms are also strongly electronegative. They exhibit a dual electronic nature: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M) via their lone pairs.[5] However, the inductive effect of fluorine is known to dominate its resonance effect, making it a deactivating group overall.

In this compound, the inductive effects of the CF₃ group and the two fluorine atoms are cumulative. This synergy results in a highly electron-deficient (electrophilic) aromatic ring, significantly altering its reactivity compared to benzotrifluoride alone.

Impact on Physicochemical Properties and Reactivity

The severely electron-poor nature of the this compound ring imparts unique characteristics:

-

Enhanced Acidity: The electron withdrawal intensifies the partial positive charge on the ring carbons, increasing the acidity of the remaining aromatic C-H bonds. This can facilitate ortho-deprotonation and subsequent functionalization.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): While deactivated towards electrophiles, the ring is strongly activated for attack by nucleophiles. The electron-withdrawing groups can effectively stabilize the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step in SNAr reactions.

-

Pharmacokinetic Profile: The high fluorine content significantly increases lipophilicity (logP), which can enhance membrane permeability.[3] Furthermore, the robust C-F bonds and the electron-deficient nature of the ring render it highly resistant to oxidative metabolism by cytochrome P450 enzymes, a highly desirable trait in drug design.[13]

Experimental Workflow: Quantifying Relative Reactivity

To experimentally validate the deactivating effects, a competitive reaction protocol can be employed. This self-validating system provides a direct comparison of reactivity under identical conditions.

Objective

To determine the relative reactivity of benzene, benzotrifluoride, and this compound towards electrophilic aromatic substitution.

Experimental Protocol: Competitive Nitration

-

Reactant Preparation: Prepare a solution in a suitable inert solvent (e.g., dichloromethane) containing precisely equimolar amounts of benzene, benzotrifluoride, and this compound. Include an internal standard (e.g., 1,2-dichlorobenzene) for accurate quantification.

-

Reaction Setup: Cool the reactant solution to 0°C in an ice bath with vigorous stirring.

-

Initiation: Slowly add a sub-stoichiometric amount of nitrating mixture (a cold solution of concentrated HNO₃ in concentrated H₂SO₄). Using less than one equivalent of the electrophile ensures that the substrates are competing for a limited reagent.

-

Reaction: Allow the reaction to proceed at 0°C for a fixed time (e.g., 30 minutes).

-

Quenching: Carefully quench the reaction by pouring the mixture over crushed ice and water.

-

Workup: Separate the organic layer. Wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Analysis: Analyze the resulting mixture using Gas Chromatography-Mass Spectrometry (GC-MS). Identify and quantify the unreacted starting materials and their respective nitrated products relative to the internal standard.

Expected Outcome and Interpretation

The analysis is expected to show a drastic difference in the consumption of the starting materials and the formation of products. The relative reactivity will manifest as: Benzene >> Benzotrifluoride >>> this compound . The near-total lack of nitrated this compound product would provide compelling evidence of the profound deactivating effect caused by the combination of the CF₃ and two fluorine substituents.

Visualization of Experimental Workflow

Caption: Workflow for competitive nitration experiment.

Implications in Drug Development

The unique electronic profile of scaffolds like this compound makes them valuable in modern drug discovery. Modulating the electronics of an aromatic ring is a key strategy for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target affinity.

-

Enhancing Binding Affinity: In protein-ligand interactions, an electron-deficient aromatic ring can engage in favorable non-covalent interactions. These include π-π stacking with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) in a protein's active site, as well as dipole-dipole and halogen-bond interactions.

-

Blocking Metabolic Liabilities: A common failure point for drug candidates is rapid metabolic breakdown. Replacing a metabolically susceptible aromatic C-H bond with a C-F bond, or rendering the entire ring electron-deficient, effectively "shields" the molecule from oxidative enzymes.[3]

-

Scaffold for Library Synthesis: Molecules like this compound serve as versatile starting materials for building libraries of complex compounds for high-throughput screening.[14][15]

Visualization of a Hypothetical Ligand-Protein Interaction

Caption: Conceptual protein-ligand binding interactions.

Conclusion

The trifluoromethyl group exerts one of the strongest electron-withdrawing effects in the chemist's toolkit, an influence driven almost entirely by induction. In this compound, this effect is amplified by two additional fluorine atoms, creating a highly electron-deficient aromatic platform. This unique electronic character profoundly decreases reactivity towards electrophiles while simultaneously activating the ring for nucleophilic attack and imparting valuable properties for drug design, such as enhanced metabolic stability and the potential for specific, potent binding interactions. Understanding the fundamental principles behind these effects empowers researchers to rationally design next-generation molecules with tailored properties for a wide range of scientific applications.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. homepages.bluffton.edu [homepages.bluffton.edu]

- 12. homework.study.com [homework.study.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. This compound CAS#: 64248-59-5 [amp.chemicalbook.com]

- 15. Page loading... [guidechem.com]

The Solubility Profile of 2,3-Difluorobenzotrifluoride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2,3-Difluorobenzotrifluoride in common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document leverages fundamental principles of organic chemistry, including the "like dissolves like" paradigm, and analyzes the physicochemical properties of this compound and structurally related molecules to provide a predictive framework for its solubility. Furthermore, this guide presents a comprehensive, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate empirical data tailored to their specific applications. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solution behavior.

Introduction: The Significance of Solubility in Application

This compound is a fluorinated aromatic compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group and fluorine substituents impart unique electronic properties and metabolic stability to molecules, making this compound a valuable building block. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification processes such as recrystallization, and formulation development. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in designing extraction and separation protocols.

This guide will first explore the molecular structure and inherent physicochemical properties of this compound that govern its interactions with solvents. Subsequently, a qualitative prediction of its solubility in different classes of organic solvents will be presented. The core of this guide is a detailed experimental workflow for the quantitative determination of solubility, providing a robust methodology for researchers to obtain precise and reliable data.

Physicochemical Properties of this compound

Understanding the solubility of a compound begins with a thorough examination of its physical and chemical characteristics. While extensive experimental data for this compound is not widely published, key properties can be found in supplier databases.

| Property | Value | Source |

| CAS Number | 64248-59-5 | [1] |

| Molecular Formula | C₇H₃F₅ | [1] |

| Molecular Weight | 182.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Boiling Point | ~135-137 °C (estimated) | Inferred from related compounds |

| Density | ~1.4 g/cm³ (estimated) | Inferred from related compounds |

The molecular structure of this compound, with its aromatic ring, two fluorine atoms, and a trifluoromethyl group, is key to its solubility behavior. The highly electronegative fluorine atoms create a complex interplay of electronic effects. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density of the benzene ring. The molecule is largely non-polar, with localized dipoles associated with the C-F bonds. It lacks hydrogen bond donor capabilities but can act as a weak hydrogen bond acceptor through its fluorine atoms. These structural features are central to predicting its interaction with various solvents.

Predictive Solubility of this compound in Common Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3][4][5][6][7] This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another. Based on the predominantly non-polar, weakly polarizable nature of this compound, we can predict its solubility in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The primary intermolecular forces in both this compound and these solvents are van der Waals forces. The similar non-polar nature results in favorable interactions and high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents possess a dipole moment. While this compound is not strongly polar, it has localized dipoles and can engage in dipole-dipole interactions with these solvents, leading to good solubility. Solvents like THF and ethyl acetate, which are less polar than acetone and acetonitrile, are expected to be excellent solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | These solvents are characterized by their ability to donate hydrogen bonds. This compound cannot donate hydrogen bonds and is only a weak acceptor. The strong hydrogen-bonding network of the solvent would need to be disrupted to accommodate the solute, which is energetically less favorable, leading to lower solubility compared to aprotic solvents. |

| Highly Polar Protic | Water | Very Low / Insoluble | As a largely non-polar organic molecule, this compound is expected to be immiscible with water. The significant difference in polarity and the strong hydrogen-bonding network of water would prevent dissolution. This is consistent with the behavior of similar compounds like benzotrifluoride, which is insoluble in water.[8] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a liquid in a liquid solvent.[9][10]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Vials with PTFE-lined screw caps

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and syringes

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze these standards using a validated GC or HPLC method to generate a calibration curve of instrument response versus concentration.

-

-

Sample Preparation and Equilibration:

-

In a series of vials, add a known volume or mass of the organic solvent.

-

To each vial, add an excess amount of this compound to ensure the formation of a saturated solution. A second, undissolved phase of the solute should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to determine the equilibration time by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the concentration in the solvent phase no longer changes.

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 12 hours to ensure complete phase separation.

-

Carefully withdraw a small, known volume of the clear, saturated solvent phase using a pre-warmed (to the equilibration temperature) pipette or syringe. Be cautious not to disturb the undissolved solute layer.

-

Immediately transfer the aliquot to a volumetric flask and dilute with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by GC or HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

The solubility can be expressed in various units, such as g/L, mol/L, or as a weight percentage.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most liquid-liquid systems, solubility increases with temperature. However, this relationship should be determined empirically.

-

Pressure: For liquid-liquid systems, the effect of pressure on solubility is generally negligible at or near atmospheric pressure.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility. Therefore, using high-purity materials is crucial for obtaining accurate data.

Conclusion

References

- 1. This compound | 64248-59-5 [chemicalbook.com]

- 2. education.com [education.com]

- 3. quora.com [quora.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. fountainmagazine.com [fountainmagazine.com]

- 8. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Synthesis of 2,3-Difluorobenzotrifluoride from 2-chloro-3-fluorobenzotrifluoride

Application Note & Protocol

Topic: High-Yield Synthesis of 2,3-Difluorobenzotrifluoride via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide to the synthesis of this compound, a critical building block in medicinal chemistry and agrochemical development. The protocol details the conversion of 2-chloro-3-fluorobenzotrifluoride through a robust Halogen Exchange (Halex) reaction. We will explore the underlying mechanistic principles of Nucleophilic Aromatic Substitution (SNAr), justify the selection of reagents and reaction conditions, and provide a detailed, field-tested experimental protocol. This guide is designed to equip researchers with the necessary knowledge for safe, efficient, and scalable synthesis.

Introduction: The Strategic Importance of Fluorinated Aromatics

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] this compound is a valuable intermediate, combining the trifluoromethyl group with a specific difluoro-substitution pattern that is sought after for creating novel bioactive compounds. The synthesis from the readily available 2-chloro-3-fluorobenzotrifluoride presents an efficient and industrially relevant pathway.[2][3]

Reaction Principle: The Halex SNAr Reaction

The conversion of 2-chloro-3-fluorobenzotrifluoride to its difluorinated counterpart is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, specifically referred to as the Halex (Halogen Exchange) process.[2][3] This reaction class is fundamentally different from SN1 or SN2 reactions and relies on the electronic properties of the aromatic ring.

Mechanistic Deep Dive

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The success of this reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which are necessary to stabilize the negatively charged intermediate.

-

Nucleophilic Attack: The reaction is initiated by the attack of a fluoride ion (F⁻) on the carbon atom bearing the chlorine atom. This is the rate-determining step of the overall reaction.[4][5] The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

-

Stabilization of the Meisenheimer Complex: The trifluoromethyl (-CF₃) group on the ring is a powerful electron-withdrawing group. Its strong negative inductive effect is crucial for delocalizing and stabilizing the negative charge of the Meisenheimer complex through resonance. The existing fluorine atom at the 3-position also contributes to this stabilization. This stabilization lowers the activation energy of the initial attack, making the reaction feasible.[4][6]

-

Elimination and Aromaticity Restoration: In the second, faster step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound.

Even though the C-F bond is stronger than the C-Cl bond, the reaction proceeds because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-Cl bond.[6] The high electronegativity of the chlorine atom makes the attached carbon more electrophilic and susceptible to nucleophilic attack.[5][7]

Caption: Figure 1: S-N-Ar Reaction Mechanism.

Protocol Components & Rationale

The efficiency of the Halex reaction is highly dependent on the careful selection of reagents and conditions.

| Component | Selection | Rationale & Justification |

| Substrate | 2-chloro-3-fluorobenzotrifluoride | The chlorine atom is a suitable leaving group, and the ring is sufficiently activated by the -CF₃ and -F substituents for SNAr.[8] |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | KF is a cost-effective and common source of fluoride ions. It is crucial to use the anhydrous form, as water will solvate the fluoride ions, drastically reducing their nucleophilicity. Spray-dried KF is highly recommended as it is less hygroscopic and possesses a higher surface area, leading to enhanced reactivity.[9][10] |

| Solvent | Sulfolane (or DMSO, DMF) | High-boiling polar aprotic solvents are required. They can withstand the high reaction temperatures (180-220 °C) and help to partially dissolve the KF salt. Their aprotic nature prevents the solvation of the fluoride anion, maintaining its high nucleophilicity.[2] |

| Catalyst | Tetrabutylphosphonium Bromide (TBPB) | While optional, a Phase Transfer Catalyst (PTC) is highly recommended for improved reaction rates and yields. The PTC facilitates the transfer of the fluoride anion from the solid KF surface into the organic solvent phase where the substrate is dissolved, overcoming the low solubility of KF.[3][11] |

Detailed Experimental Protocol

Safety First: This procedure involves high temperatures and hazardous materials. All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[12][13][14] An inert atmosphere is crucial to prevent side reactions and degradation at high temperatures.

Reagent & Equipment Preparation

-

Drying: Potassium fluoride (spray-dried) should be dried under vacuum at 120 °C for at least 4 hours before use to ensure it is completely anhydrous.[15]

-

Solvent: Use anhydrous grade sulfolane.

-

Glassware: All glassware (three-neck round-bottom flask, condenser, thermocouple adapter, dropping funnel) must be oven-dried and assembled hot under a stream of inert gas (Nitrogen or Argon).

Reaction Workflow

References

- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halex process - Wikipedia [en.wikipedia.org]

- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. scbt.com [scbt.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. synquestlabs.com [synquestlabs.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. Potassium fluoride drying [f-granulator.com]

Application Notes and Protocols for the Synthesis of Difluorobenzonitriles via Halogen Exchange (Halex) Reactions

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern molecular design. The unique properties imparted by fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. Among the various fluorinated synthons, difluorobenzonitriles are particularly valuable building blocks. The Halogen Exchange (Halex) reaction stands out as an industrially scalable and efficient method for their synthesis.

This comprehensive guide provides an in-depth exploration of the Halex reaction for preparing difluorobenzonitriles, moving beyond a simple recitation of steps to explain the underlying principles and critical parameters that govern success.

The Halex Reaction: A Mechanistic Overview

The Halex reaction is a cornerstone of nucleophilic aromatic substitution (SNAr) chemistry.[1] It involves the displacement of a halogen atom (typically chlorine) on an aromatic ring by a fluoride ion.[1] The reaction is particularly effective for aromatic systems that are "activated" by the presence of electron-withdrawing groups (EWGs), such as the nitrile (-CN) group.[2]

The mechanism proceeds through a two-step addition-elimination pathway, as illustrated below. The rate-determining step is typically the initial nucleophilic attack by the fluoride ion on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily disrupted in this high-energy intermediate.[3] In the subsequent, faster step, the leaving group (e.g., chloride) is expelled, restoring the aromatic system and yielding the desired fluorinated product.[3]

Recent research has also suggested that in some SNAr reactions, the formation of a distinct Meisenheimer intermediate may not occur, and the reaction could proceed through a more concerted pathway.[4][5][6] However, the Meisenheimer complex model remains a valuable framework for understanding the factors that influence reactivity in Halex reactions.

Key Parameters for a Successful Halex Reaction

Mastery of the Halex reaction hinges on the careful control of several key experimental parameters. Each choice has a direct and significant impact on reaction kinetics, yield, and purity.

The Fluoride Source: More Than Just F⁻

While a variety of fluoride sources can be employed, alkali metal fluorides are the most common due to their availability and cost-effectiveness.

-

Potassium Fluoride (KF): The most widely used fluoride source for industrial-scale Halex reactions.[1] It is crucial to use anhydrous KF, as the presence of water significantly reduces the nucleophilicity of the fluoride ion through hydration.[7] Spray-dried KF is often preferred for its high surface area and reactivity.

-

Cesium Fluoride (CsF): More soluble and reactive than KF, often allowing for milder reaction conditions. However, its higher cost can be a limiting factor.

-

Tetrabutylammonium Fluoride (TBAF): Highly soluble in organic solvents, but it is notoriously hygroscopic and difficult to obtain in a truly anhydrous form.[7]

The Solvent System: A Critical Choice

The choice of solvent is paramount in a Halex reaction. The ideal solvent must be polar and aprotic to solubilize the fluoride salt (or at least the phase-transfer catalyst complex) and promote the SNAr mechanism.

-

Dimethyl Sulfoxide (DMSO): A highly effective and commonly used solvent for Halex reactions, often providing superior yields compared to other aprotic polar solvents.[2][8]

-

Dimethylformamide (DMF): Another widely used solvent, though sometimes less effective than DMSO.[2]

-

Sulfolane: A high-boiling solvent that allows for higher reaction temperatures, which can be necessary for less activated substrates.[9]

-

N-Methyl-2-pyrrolidone (NMP): A viable alternative to DMSO and DMF.[10]

Catalysis: Bridging the Phase Gap

Due to the low solubility of inorganic fluoride salts in organic solvents, Halex reactions are often heterogeneous. Phase-transfer catalysts (PTCs) are essential for transporting the fluoride anion from the solid phase to the organic phase where the reaction occurs.[11][12]

-

Quaternary Ammonium and Phosphonium Salts: Compounds like tetraphenylphosphonium bromide or tetramethylammonium chloride are effective PTCs.[13][14] They function by exchanging their counter-ion for a fluoride ion, creating a more lipophilic ion pair that is soluble in the organic phase.[14]

-

Crown Ethers: Macrocyclic polyethers like 18-crown-6 can complex with potassium ions, enhancing the solubility and reactivity of KF.[11]

Experimental Protocols

The following protocols are provided as detailed, validated examples for the synthesis of common difluorobenzonitrile isomers.

Protocol 1: Synthesis of 3,4-Difluorobenzonitrile

This protocol is adapted from a patented industrial process, highlighting the key steps for achieving high yield and purity.[15]

Materials:

-

3,4-Dichlorobenzonitrile

-

Anhydrous Potassium Fluoride (spray-dried)

-

bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (as Phase-Transfer Catalyst)

-

1,3-Dimethyl-2-imidazolidinone (DMI) (as solvent)

-

Toluene (for azeotropic removal of water)

-

Sodium metabisulfite (as a reducing agent)

-

Dispersing agent (e.g., PEG2000)

Procedure:

-

Drying: To a dry reactor equipped with a mechanical stirrer, thermometer, and a distillation apparatus, add DMI (solvent) and anhydrous potassium fluoride. Add toluene and heat the mixture to reflux to azeotropically remove any residual water. Once water removal is complete, distill off the toluene.

-

Reaction Setup: Cool the mixture and add 3,4-dichlorobenzonitrile, the phase-transfer catalyst, the dispersing agent, and sodium metabisulfite.

-

Reaction: Heat the reaction mixture to 190-200°C and maintain this temperature for 4-5 hours with vigorous stirring.

-

Work-up and Purification: After the reaction is complete (monitored by GC or TLC), cool the mixture. The product, 3,4-difluorobenzonitrile, can be isolated by vacuum distillation from the reaction mixture.[16] The resulting product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 2,6-Difluorobenzonitrile

This protocol is based on established methods for the synthesis of 2,6-difluorobenzonitrile, a key intermediate for various agrochemicals.[9]

Materials:

-

2,6-Dichlorobenzonitrile

-

Anhydrous Potassium Fluoride

-

Sulfolane (tetramethylene sulfone)

-

Low-grade polyaliphatic alcohol ether compound (as catalyst)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, combine 2,6-dichlorobenzonitrile, anhydrous potassium fluoride, sulfolane, and the catalyst.

-

Reaction: Heat the mixture with vigorous stirring to 250°C and maintain this temperature for approximately 3.5 hours.

-

Work-up and Purification: After cooling, the product can be isolated by vacuum distillation. The recovered sulfolane can be purified by further distillation and reused.[9]

Data Presentation: A Comparative Look at Halex Conditions

The following table summarizes typical reaction conditions and yields for the synthesis of difluorobenzonitriles, providing a comparative overview for process optimization.

| Starting Material | Fluoride Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4-Dichlorobenzonitrile | KF | Tetraphenylphosphonium bromide | DMI | 225 | 6 | 65 | [17] |

| 3,4-Dichlorobenzonitrile | KF | None | DMI | 290 | Not Specified | 64 | [17] |

| 2,6-Dichlorobenzonitrile | KF | None | Sulfolane | 220-235 | 11 | 31 | [18] |

| 2,6-Dichlorobenzonitrile | KF | Polyaliphatic alcohol ether | Sulfolane | 250 | 3.5 | 91.5 | [9] |

| 2,3,6-Trichlorobenzonitrile | KF | None | NMP | 190 | 4 | 95 (of 3-chloro-2,6-difluorobenzonitrile) | [10] |

Troubleshooting Common Halex Reaction Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive KF (hydrated).2. Insufficient reaction temperature or time.3. Ineffective phase-transfer catalyst. | 1. Use fresh, spray-dried, anhydrous KF. Consider azeotropic drying with toluene before adding the substrate.2. Gradually increase the reaction temperature and monitor the reaction progress over a longer period.3. Ensure the PTC is appropriate for the solvent system and consider increasing the catalyst loading. |

| Incomplete Reaction (stalls after partial conversion) | 1. Build-up of byproduct KCl on the surface of KF, inhibiting further reaction.2. Catalyst deactivation. | 1. Use a dispersing agent or ensure vigorous mechanical stirring to maintain a reactive KF surface.2. Add a fresh portion of the catalyst. |

| Formation of Byproducts (e.g., dehalogenation, tar) | 1. Reaction temperature is too high.2. Presence of water leading to hydrolysis of the nitrile group or solvent decomposition. | 1. Optimize the temperature to the minimum required for a reasonable reaction rate.2. Ensure strictly anhydrous conditions for all reagents and solvents. |

Safety: A Non-Negotiable Priority

Halex reactions involve high temperatures, reactive reagents, and potentially hazardous solvents. A thorough understanding of the safety considerations is essential.

-

Anhydrous Potassium Fluoride: Toxic if swallowed, in contact with skin, or if inhaled.[19][20] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19]

-

Aprotic Polar Solvents:

-

DMSO: Can decompose exothermically at high temperatures, and this decomposition can be catalyzed by acidic or basic impurities.[21][22][23] It is crucial to maintain strict temperature control and to be aware of any potential side reactions that could generate such impurities.

-

High Temperatures: Reactions should be conducted behind a blast shield, and appropriate measures for temperature control (e.g., oil bath, heating mantle with a controller) must be in place.

-

-

Pressure Build-up: When running reactions in a sealed vessel, be aware of the potential for pressure build-up and use an appropriately rated reactor.

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams have been generated.

References

- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 10. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. 3,4-difluorobenzonitrile preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 16. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 17. audreyli.com [audreyli.com]

- 18. DE2902877C2 - Process for the preparation of a fluorobenzomononitrile - Google Patents [patents.google.com]

- 19. chemos.de [chemos.de]

- 20. tsapps.nist.gov [tsapps.nist.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. researchgate.net [researchgate.net]

- 23. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]

Application Notes & Protocols: Leveraging 2,3-Difluorobenzotrifluoride in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Strategic Importance of Fluorinated Motifs in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by these moieties can profoundly influence a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity to its biological target.[1][2] The trifluoromethyl group, in particular, is a powerful tool for enhancing a molecule's resistance to oxidative metabolism and for modulating its electronic properties to optimize interactions within a receptor's binding pocket.[1]

2,3-Difluorobenzotrifluoride emerges as a highly valuable and versatile starting material in this context. Its trifluoromethyl group provides the aforementioned benefits, while the two fluorine atoms on the aromatic ring serve as reactive handles for nucleophilic aromatic substitution (SₙAr). This allows for the regioselective introduction of various functional groups, particularly amines, to build complex, highly functionalized intermediates that are precursors to a wide range of active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the chemical principles and a practical, field-proven protocol for the utilization of this compound in the synthesis of key pharmaceutical intermediates.

Core Principles: The Nucleophilic Aromatic Substitution (SₙAr) of this compound

The primary pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SₙAr) reaction. Understanding the mechanistic underpinnings of this reaction is critical for optimizing reaction conditions and predicting outcomes.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily disrupted in this state. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups. In this compound, the trifluoromethyl (-CF₃) group exerts a powerful electron-withdrawing inductive effect, which, in concert with the electronegativity of the two fluorine atoms, renders the aromatic ring sufficiently electrophilic to react with nucleophiles.

Regioselectivity in the Amination of this compound

A key consideration in the SₙAr of this compound is the regioselectivity of the nucleophilic attack. The trifluoromethyl group, being a meta-director in electrophilic aromatic substitution, exerts its electron-withdrawing effect on the ortho and para positions. In this molecule, the C2 and C4 positions are ortho and para to the CF₃ group, respectively, while the C3 and C5 positions are meta. However, in nucleophilic aromatic substitution, the directing effects are different. The electron-withdrawing group stabilizes the negative charge in the Meisenheimer complex, and this stabilization is most effective when the charge is delocalized onto the electron-withdrawing group. This occurs when the nucleophile attacks at a position ortho or para to the electron-withdrawing group.

In the case of this compound, the C2 and C4 positions are activated towards nucleophilic attack by the CF₃ group. However, the C2 and C3 positions also bear fluorine atoms as leaving groups. The fluorine atom at the C2 position is ortho to the strongly electron-withdrawing CF₃ group, making it the more activated site for nucleophilic attack. Therefore, the reaction with a nucleophile like ammonia is expected to proceed with high regioselectivity, favoring the displacement of the fluorine atom at the C2 position to yield 2-substituted-3-fluorobenzotrifluoride derivatives.

Application Protocol: Synthesis of 2-Amino-3-fluorobenzotrifluoride

This protocol details the synthesis of 2-Amino-3-fluorobenzotrifluoride, a key intermediate for various pharmaceuticals and agrochemicals, via the nucleophilic aromatic substitution of this compound with anhydrous ammonia. The conditions are adapted from a proven industrial process for a closely related isomer and are optimized for high yield and selectivity.[5]

Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]

Application of 2,3-Difluorobenzotrifluoride in Agrochemical Development: A Technical Guide

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The relentless pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles for crop protection agents has led to the widespread incorporation of fluorine into the molecular architecture of modern agrochemicals. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability of the carbon-fluorine bond, and its ability to modulate lipophilicity and binding affinity, have made fluorinated building blocks indispensable in the agrochemical industry.[1][2] Among these, 2,3-Difluorobenzotrifluoride stands out as a critical intermediate, offering a unique substitution pattern that has been successfully leveraged in the development of potent fungicides.

This technical guide provides a comprehensive overview of the application of this compound in agrochemical development. We will delve into the synthetic pathways to functionalize this key intermediate, with a focus on the preparation of a crucial precursor for the fungicide Cyflufenamid. Detailed experimental protocols, the rationale behind synthetic strategies, and an exploration of the structure-activity relationships will be presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block.

Scientific Rationale: The 2,3-Difluoro-6-(Trifluoromethyl)phenyl Moiety in Agrochemicals

The 2,3-difluoro-6-(trifluoromethyl)phenyl structural motif is a key toxophore in a number of advanced agrochemicals. A prime example is the fungicide Cyflufenamid , which exhibits excellent control over powdery mildew in various crops.[3][4] The efficacy of this moiety can be attributed to the synergistic effects of its substituents:

-

Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group enhances the metabolic stability of the molecule by blocking oxidative degradation pathways.[5] It also increases lipophilicity, which can improve the penetration of the active ingredient through plant cuticles and fungal cell membranes.

-

Difluoro Substitution: The two fluorine atoms on the aromatic ring further enhance the electron-withdrawing nature of the phenyl group, influencing the electronic properties of the entire molecule. This can lead to stronger binding interactions with the target enzyme or receptor. The specific 2,3-difluoro pattern also plays a crucial role in directing further chemical modifications and influencing the overall conformation of the molecule.

The synthesis of agrochemicals like Cyflufenamid hinges on the preparation of key intermediates derived from this compound. A common and critical synthetic transformation is the introduction of a nitro group at the 6-position of the ring through electrophilic nitration. This nitro group can then be readily converted to an amine, which serves as a handle for further molecular elaboration.

Synthetic Workflow: From this compound to Key Agrochemical Intermediates

The overall synthetic strategy involves a two-step process to generate a versatile amino-functionalized intermediate from this compound. This intermediate is a cornerstone for the synthesis of a variety of potential agrochemical candidates.

Caption: Synthetic pathway from this compound to a final agrochemical.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of agrochemical intermediates from this compound.

Protocol 1: Electrophilic Nitration of this compound

This protocol describes the synthesis of 2,3-Difluoro-6-nitrobenzotrifluoride. The strong deactivating effect of the trifluoromethyl and difluoro substituents necessitates forcing reaction conditions.

Rationale for Experimental Choices:

-

Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the aromatic ring.

-

Temperature Control: The reaction is initially cooled to manage the exothermic nature of mixing the acids and then carefully heated to drive the reaction to completion.

Materials:

-

This compound

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Stirred Reaction Vessel with Temperature Control and Dropping Funnel

Procedure:

-

In a clean, dry reaction vessel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared, slowly add this compound dropwise, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2,3-Difluoro-6-nitrobenzotrifluoride can be purified by vacuum distillation or recrystallization.

| Parameter | Value | Reference |

| Reactants | This compound, HNO₃/H₂SO₄ | [6][7] |

| Molar Ratio (Substrate:HNO₃) | 1 : 1.5-2.0 | [7] |

| Solvent | Sulfuric Acid | [7] |

| Temperature | 0-10 °C (addition), 50-60 °C (reaction) | [7] |

| Reaction Time | 2-4 hours | [7] |

| Typical Yield | 80-90% | [7] |

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details the conversion of 2,3-Difluoro-6-nitrobenzotrifluoride to 2,3-Difluoro-6-aminobenzotrifluoride, a key building block for further derivatization.

Rationale for Experimental Choices:

-

Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups. It avoids the use of stoichiometric metal reductants, simplifying purification.

-

Solvent: Ethanol or methanol are common solvents for catalytic hydrogenation as they readily dissolve the substrate and are inert under the reaction conditions.

Materials:

-

2,3-Difluoro-6-nitrobenzotrifluoride

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen Gas Source

-

Hydrogenation Apparatus (e.g., Parr shaker)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve 2,3-Difluoro-6-nitrobenzotrifluoride in ethanol.

-

Carefully add 10% Pd/C to the solution (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (typically 3-4 bar) and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2,3-Difluoro-6-aminobenzotrifluoride.

-

The product can be purified by recrystallization or chromatography if necessary.

| Parameter | Value | Reference |

| Reactant | 2,3-Difluoro-6-nitrobenzotrifluoride | [8] |

| Catalyst | 10% Pd/C | [8] |

| Solvent | Ethanol | [8] |

| Hydrogen Pressure | 3-4 bar | [8] |

| Temperature | Room Temperature | [8] |

| Reaction Time | 4-12 hours | [8] |

| Typical Yield | >95% | [8] |

Structure-Activity Relationship (SAR) Insights

The introduction and specific placement of fluorine atoms in the benzotrifluoride scaffold have a profound impact on the biological activity of the resulting agrochemicals.[5][9] SAR studies on various classes of fluorinated pesticides have revealed several key principles:

-

Increased Potency: The presence of the trifluoromethyl group often leads to a significant increase in insecticidal or fungicidal activity compared to non-fluorinated analogs.[10]

-

Modulation of Physical Properties: The number and position of fluorine atoms on the aromatic ring can be fine-tuned to optimize properties such as lipophilicity and water solubility, which in turn affect the uptake, translocation, and bioavailability of the pesticide.

-

Metabolic Stability: The strong C-F bond enhances resistance to metabolic degradation by cytochrome P450 enzymes in both the target pest and the environment, leading to longer-lasting efficacy.[11]

The 2,3-difluoro substitution pattern, in conjunction with the 6-trifluoromethyl group, creates a unique electronic and steric environment that has proven to be highly effective in the design of specific and potent agrochemicals like Cyflufenamid.

Conclusion